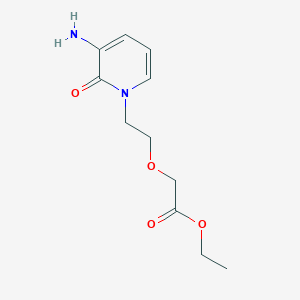

Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate

Description

Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate (CAS: 147283-74-7) is an ethyl ester derivative featuring a 3-amino-2-oxopyridine core linked via an ethoxy spacer to an acetate group. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol . The compound is structurally characterized by:

- An ethoxy bridge enhancing solubility and modulating steric effects.

- An ethyl ester group influencing lipophilicity and metabolic stability.

This compound is utilized in organic synthesis, particularly in peptide nucleic acid (PNA) monomer preparation and as a precursor for bioactive molecules .

Properties

Molecular Formula |

C11H16N2O4 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

ethyl 2-[2-(3-amino-2-oxopyridin-1-yl)ethoxy]acetate |

InChI |

InChI=1S/C11H16N2O4/c1-2-17-10(14)8-16-7-6-13-5-3-4-9(12)11(13)15/h3-5H,2,6-8,12H2,1H3 |

InChI Key |

RBSZJVFHTHFHHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCN1C=CC=C(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Attachment of the Ethoxy Group: The ethoxy group can be attached via an etherification reaction using an alcohol and an appropriate leaving group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.

Industry: It can be used in the development of new materials or as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below highlights structural analogs, their molecular features, and functional distinctions:

Pharmacokinetic and Stability Profiles

- Ethyl vs. Methyl Esters : Ethyl esters generally demonstrate superior plasma stability compared to methyl counterparts, which are prone to rapid hydrolysis .

- Thioether Linkages : Compounds like show enhanced membrane permeability due to sulfur's lipophilicity but may face oxidative metabolic challenges.

Toxicity and ADMET Considerations

Limited direct toxicity data are available, but structural features suggest:

- Sulfonamido Derivatives (): Potential for idiosyncratic toxicity due to reactive metabolite formation.

- Pyrazine Analogs () : The hydroxy group may improve aqueous solubility, reducing renal toxicity risks.

Biological Activity

Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a pyridine ring, which is known for its biological significance and ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction |

| HCT-116 | 12.8 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound showed promising results against various bacterial strains, demonstrating a broad-spectrum antimicrobial effect.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Studies using animal models of inflammation revealed that this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6.

Case Studies

-

Study on MCF-7 Cells : A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptotic cell death, suggesting that this compound could be a potential candidate for breast cancer therapy.

- Findings : Increased caspase activity was observed at higher concentrations, confirming the apoptotic pathway activation.

-

Antimicrobial Screening : In another study published in the Journal of Antimicrobial Agents, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth and biofilm formation.

- Findings : The compound's ability to disrupt biofilms suggests its potential use in treating chronic infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.